8-Fluoro-7-methylquinolin-3-amine
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Overview
Description
8-Fluoro-7-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methylquinolin-3-amine can be achieved through various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale cyclization reactions and the use of environmentally friendly catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: This reaction can modify the quinoline ring to produce different derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities and unique chemical properties .
Scientific Research Applications
8-Fluoro-7-methylquinolin-3-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methylquinolin-3-amine involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
8-Fluoro-7-methylquinolin-3-amine is unique due to its specific fluorine substitution at the 8th position and methyl group at the 7th position, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-7-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChI Key |
WBMKSWXUDGNAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)F |
Origin of Product |
United States |
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